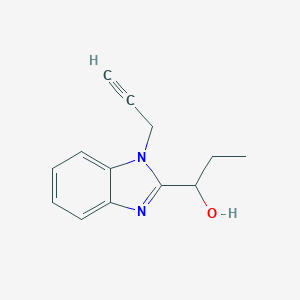
1-(1-Prop-2-ynylbenzimidazol-2-yl)propan-1-ol
Description
1-(1-Prop-2-ynylbenzimidazol-2-yl)propan-1-ol is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their broad range of biological activities. This particular compound features a benzimidazole core with a propynyl group at the 1-position and a propanol group at the 2-position.
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-(1-prop-2-ynylbenzimidazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C13H14N2O/c1-3-9-15-11-8-6-5-7-10(11)14-13(15)12(16)4-2/h1,5-8,12,16H,4,9H2,2H3 |
InChI Key |
XABHRJVTLICKJH-UHFFFAOYSA-N |
SMILES |
CCC(C1=NC2=CC=CC=C2N1CC#C)O |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CC#C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1-Prop-2-ynylbenzimidazol-2-yl)propan-1-ol typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Propynyl Group: The propynyl group can be introduced via alkylation reactions using propargyl halides.
Addition of Propanol Group: The propanol group can be added through a nucleophilic substitution reaction, where the benzimidazole derivative reacts with an appropriate alkyl halide.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(1-Prop-2-ynylbenzimidazol-2-yl)propan-1-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where halogenated derivatives can be formed.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired product formation.
Scientific Research Applications
1-(1-Prop-2-ynylbenzimidazol-2-yl)propan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to the biological activities associated with benzimidazole derivatives.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into molecular interactions and pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-Prop-2-ynylbenzimidazol-2-yl)propan-1-ol involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity or altering their function . This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The propynyl and propanol groups may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(1-Prop-2-ynylbenzimidazol-2-yl)propan-1-ol can be compared with other benzimidazole derivatives, such as:
2-(2-aminophenyl)-1H-benzimidazole: Known for its antimicrobial properties.
1H-benzimidazol-2-ylmethanethiol: Studied for its antioxidant and antibacterial activities.
2-(2-pyrrolidinyl)-1H-benzimidazole: Investigated for its potential as an enzyme inhibitor.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


